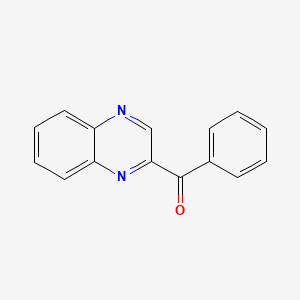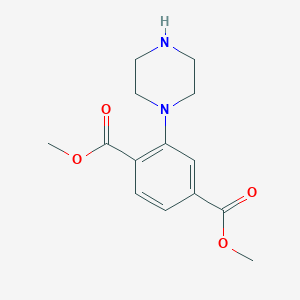
Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate typically begins with 2-piperazin-1-ylbenzoic acid as the starting material.
Reaction Steps: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester derivatives.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors designed to handle large volumes of reactants and products.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the benzene ring or the piperazine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound oxide.
Reduction Products: Reduced forms such as this compound dihydride.
Substitution Products: Substituted derivatives with different functional groups attached to the benzene ring or piperazine group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as hypertension and cardiovascular disorders. Industry: The compound is used in the development of new materials and chemical processes, including its application in polymer synthesis and catalysis.
Wirkmechanismus
The mechanism by which Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1,4-cyclohexane dicarboxylate: A cyclic dicarboxylate with similar esterification properties.
Dimethyl 2-piperidin-1-ylbenzene-1,4-dicarboxylate: A structural analog with a piperidine group instead of piperazine.
Dimethyl 2-pyridin-1-ylbenzene-1,4-dicarboxylate: Another analog with a pyridine group.
Uniqueness: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its piperazine group provides additional reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H18N2O4 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)10-3-4-11(14(18)20-2)12(9-10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3 |
InChI-Schlüssel |
RKAZWEDKUILBEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


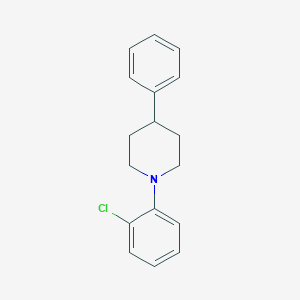
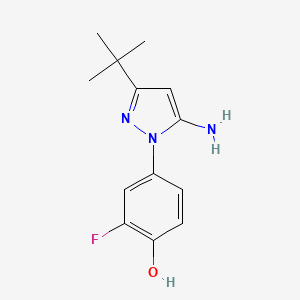
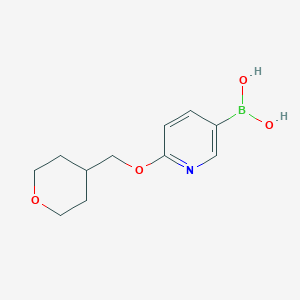
![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)

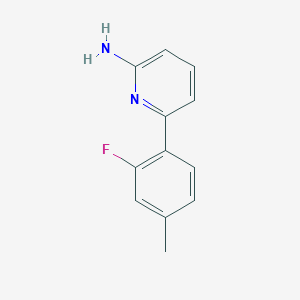

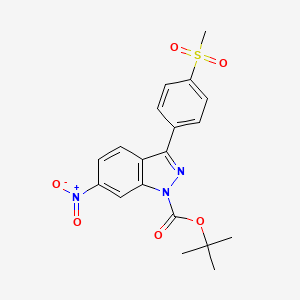
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
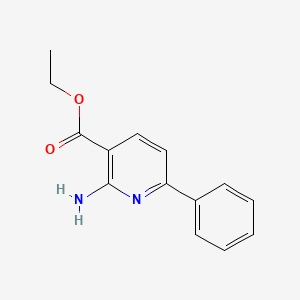
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
